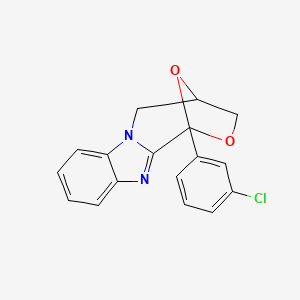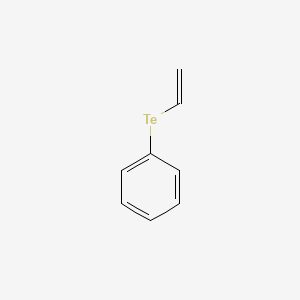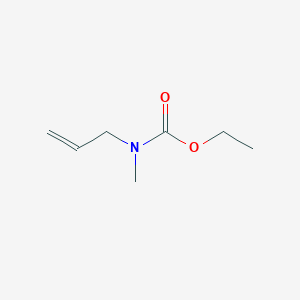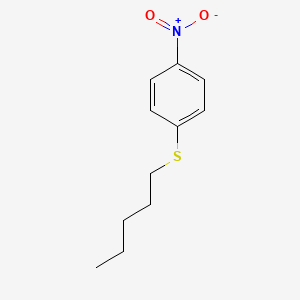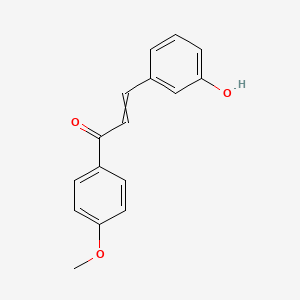
2-Heptyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a heptyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2,5-dihydrofuran typically involves the reaction of 2,3-dihydrofuran with 1-iodoheptane in the presence of a strong base such as tert-butyllithium. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (-78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the heptyl chain.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-Heptyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Heptyl-2,5-dihydrofuran involves its interaction with various molecular targets. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The heptyl chain provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
2,5-Dihydrofuran: Lacks the heptyl group, making it less hydrophobic.
2-Heptyl-4,5-dihydrofuran: Similar structure but different positioning of the double bond.
2,5-Dimethoxy-2,5-dihydrofuran: Contains methoxy groups instead of a heptyl chain, altering its chemical properties.
Propriétés
Numéro CAS |
74306-23-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-heptyl-2,5-dihydrofuran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3 |
Clé InChI |
MOXBDBXDKFGQMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C=CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


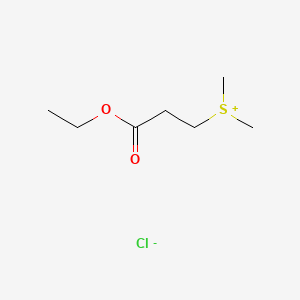
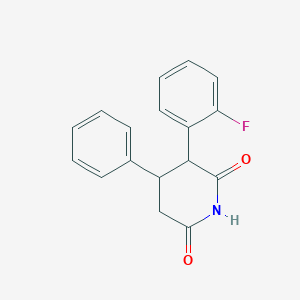
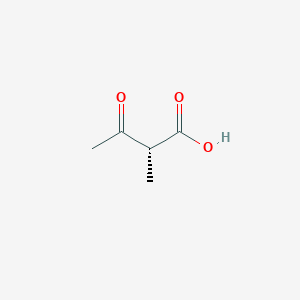
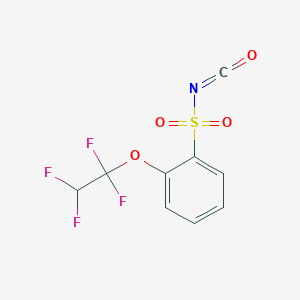
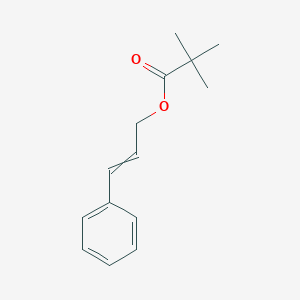
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)

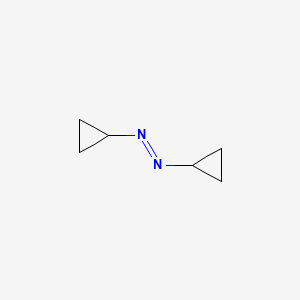
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
